molecular formula C36H72O2 B3052630 Hexatriacontanoic acid CAS No. 4299-38-1

Hexatriacontanoic acid

Cat. No.: B3052630
CAS No.: 4299-38-1
M. Wt: 537 g/mol
InChI Key: LRKATBAZQAWAGV-UHFFFAOYSA-N
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Scientific Research Applications

Hexatriacontanoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexatriacontanoic acid can be synthesized through various organic synthesis methods. One common approach involves the oxidation of long-chain hydrocarbons or alcohols. The reaction typically requires a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions .

Industrial Production Methods: Industrially, this compound can be produced through the catalytic hydrogenation of long-chain unsaturated fatty acids. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired saturation .

Chemical Reactions Analysis

Types of Reactions: Hexatriacontanoic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to produce shorter-chain fatty acids and other oxidation products.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Esterification: It reacts with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Esterification: Concentrated sulfuric acid (H₂SO₄) as a catalyst with an alcohol.

Major Products:

    Oxidation: Shorter-chain fatty acids and ketones.

    Reduction: Hexatriacontanol (the corresponding alcohol).

    Esterification: Hexatriacontanoate esters.

Mechanism of Action

The mechanism of action of hexatriacontanoic acid involves its interaction with cell membranes and enzymes. As a long-chain fatty acid, it integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and function. It can also interact with specific enzymes, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Hexatriacontanoic acid is unique due to its 36-carbon chain length. Similar compounds include other very long-chain fatty acids such as:

  • Docosanoic acid (C22:0)
  • Tetracosanoic acid (C24:0)
  • Hexacosanoic acid (C26:0)

Compared to these, this compound has a longer carbon chain, which imparts distinct physical and chemical properties, such as higher melting points and different solubility characteristics .

Properties

IUPAC Name

hexatriacontanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36(37)38/h2-35H2,1H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKATBAZQAWAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195614
Record name Hexatriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4299-38-1
Record name Hexatriacontanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4299-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexatriacontanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexatriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXATRIACONTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZH710M27F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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